C30H24FN5O4

Description

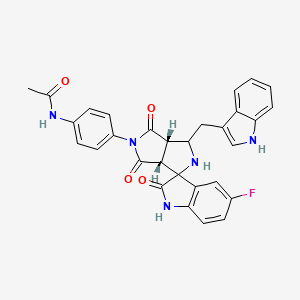

C30H24FN5O4 is a fluorinated aromatic compound with a molecular weight of 561.55 g/mol. The molecule contains a pyridine-like nitrogen system (N5), an aromatic fluorinated group, and oxygenated functionalities (O4), possibly indicating kinase inhibition or receptor-binding properties. Detailed characterization would require spectroscopic techniques (e.g., 1H/13C NMR, HRMS) and elemental analysis, as outlined in for analogous compounds .

Properties

Molecular Formula |

C30H24FN5O4 |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

N-[4-[(3aR,6aS)-5'-fluoro-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide |

InChI |

InChI=1S/C30H24FN5O4/c1-15(37)33-18-7-9-19(10-8-18)36-27(38)25-24(12-16-14-32-22-5-3-2-4-20(16)22)35-30(26(25)28(36)39)21-13-17(31)6-11-23(21)34-29(30)40/h2-11,13-14,24-26,32,35H,12H2,1H3,(H,33,37)(H,34,40)/t24?,25-,26+,30?/m1/s1 |

InChI Key |

DGDAPPUTKJLXKK-BBYYJEGRSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CNC7=CC=CC=C76 |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CNC7=CC=CC=C76 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C30H24FN5O4 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of aromatic rings: This step involves the use of reagents like benzene derivatives and catalysts to form the core aromatic structures.

Functional group modifications: Various functional groups such as amides, ethers, and fluorine atoms are introduced using reagents like acyl chlorides, alcohols, and fluorinating agents.

Coupling reactions: The final assembly of the molecule involves coupling reactions, often facilitated by palladium or copper catalysts under controlled conditions.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

C30H24FN5O4: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Functional groups in the molecule can be substituted using nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C30H24FN5O4: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C30H24FN5O4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

C30H24FN5O4 belongs to a class of fluorinated heterocyclic compounds. Key analogues include:

C21H28NO10S: A sulfonated, oxygen-rich compound described in . While structurally distinct, its characterization workflow (NMR, HRMS, elemental analysis) provides a template for comparing physicochemical properties .

C25H20F3N5O3 : A trifluoromethylated analogue with similar nitrogen-oxygen motifs. Fluorine substitution patterns influence solubility and target affinity.

C28H22FN3O5 : A smaller aromatic fluorinated compound; reduced nitrogen content may correlate with altered binding kinetics.

Comparative Analysis Table

Research Findings

- Fluorine Impact: The monofluorine in this compound likely improves metabolic stability compared to non-fluorinated analogues, similar to trends observed in C25H20F3N5O3 .

- Nitrogen-Oxygen Ratio: Higher nitrogen content (N5) may enhance hydrogen-bonding interactions with biological targets, contrasting with C21H28NO10S, where sulfonate groups dominate solubility .

- Synthetic Complexity: The aromatic fluorination in this compound suggests challenging synthesis, requiring palladium-catalyzed cross-coupling, unlike the sulfonation in C21H28NO10S .

Methodological Considerations

Biological Activity

C30H24FN5O4 is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

Chemical Structure

The molecular formula this compound indicates a structure with multiple functional groups that may contribute to its biological activities. The presence of fluorine (F) suggests potential lipophilicity, which can enhance membrane permeability and influence bioactivity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with reported MIC values of 25.9 µM and 12.9 µM respectively .

- Bactericidal Activity : The Minimum Bactericidal Concentration (MBC) was equal to the MIC, indicating that the compound exhibits both bacteriostatic and bactericidal effects .

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 25.9 | 25.9 |

| MRSA | 12.9 | 12.9 |

Anti-inflammatory Potential

The compound's anti-inflammatory effects were evaluated through its influence on NF-κB activation:

- Inhibition of NF-κB : Several derivatives demonstrated the ability to attenuate lipopolysaccharide-induced NF-κB activation, suggesting a potential role in reducing inflammation .

- Cell Viability : The compound's cytotoxicity was assessed, revealing no significant cytotoxic effects at concentrations up to 20 µM for most derivatives, with one exception showing an IC50 of 6.5 µM .

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory activity of this compound derivatives in vitro. The results indicated that certain structural modifications enhanced the attenuation of NF-κB activity by approximately 10% compared to control compounds . This suggests a structure-activity relationship where specific substituents can modulate biological effects.

Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the efficacy of this compound against vancomycin-resistant Enterococcus faecalis strains. Unfortunately, no significant activity was recorded against these strains, highlighting the need for further modifications to enhance efficacy against resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.